molecular formula C6H11ClN2O2 B12715295 N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride CAS No. 134871-00-4

N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride

Cat. No.: B12715295
CAS No.: 134871-00-4
M. Wt: 178.62 g/mol
InChI Key: HCEDGLMUPDFJEM-UITAMQMPSA-N
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Description

N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride is a chemical compound with the molecular formula C6H11ClN2O2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride involves several steps. One common method includes the reaction of butanimidoyl chloride with methylamine and carbonyl compounds under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.

Chemical Reactions Analysis

N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include the formation of carbamate intermediates, which can further react with other biomolecules .

Comparison with Similar Compounds

N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride can be compared with similar compounds such as:

    N-((Methylamino)carbonyl)oxy)ethanimidoyl chloride: This compound has a shorter carbon chain but exhibits similar reactivity.

    N-((Methylamino)carbonyl)oxy)propanimidoyl chloride: With a three-carbon chain, it shows comparable chemical properties but different physical characteristics.

    N-((Methylamino)carbonyl)oxy)pentanimidoyl chloride: This compound has a longer carbon chain, affecting its solubility and reactivity.

This compound stands out due to its specific chain length and the balance of reactivity and stability it offers.

Properties

CAS No.

134871-00-4

Molecular Formula

C6H11ClN2O2

Molecular Weight

178.62 g/mol

IUPAC Name

[(Z)-1-chlorobutylideneamino] N-methylcarbamate

InChI

InChI=1S/C6H11ClN2O2/c1-3-4-5(7)9-11-6(10)8-2/h3-4H2,1-2H3,(H,8,10)/b9-5-

InChI Key

HCEDGLMUPDFJEM-UITAMQMPSA-N

Isomeric SMILES

CCC/C(=N/OC(=O)NC)/Cl

Canonical SMILES

CCCC(=NOC(=O)NC)Cl

Origin of Product

United States

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